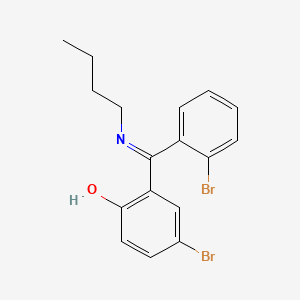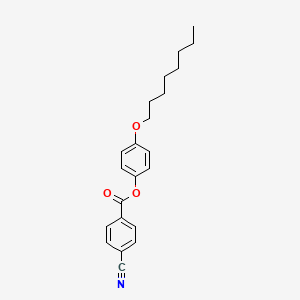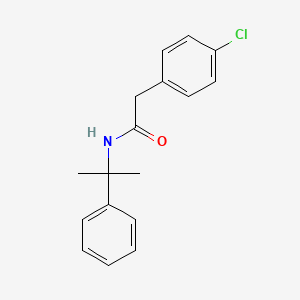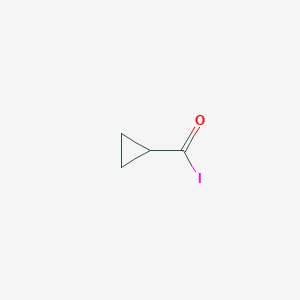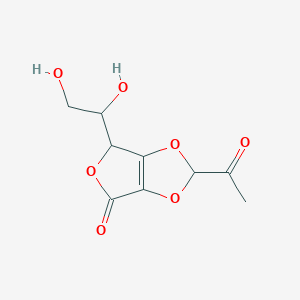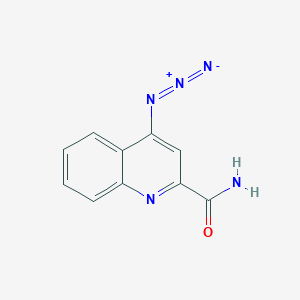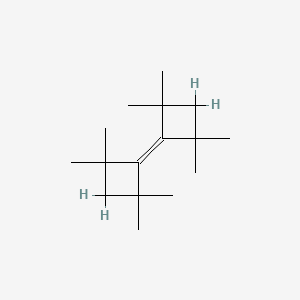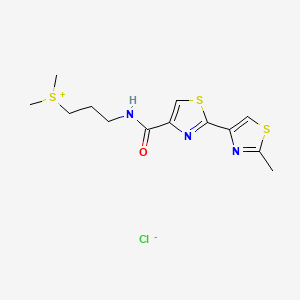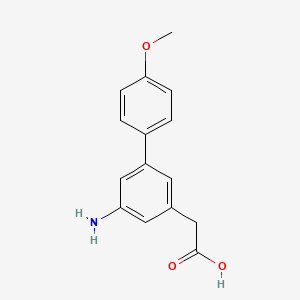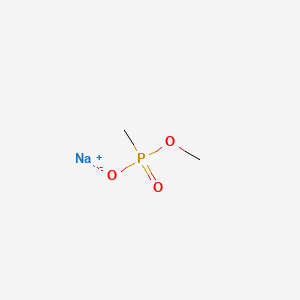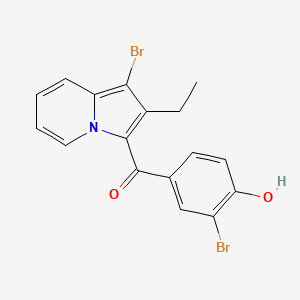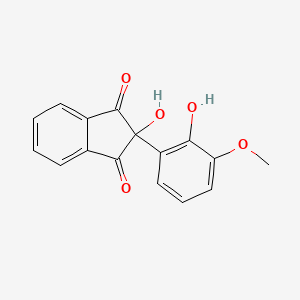
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups This compound is a derivative of 1,3-indandione, which is known for its β-diketone structure with indane as its structural nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Indandione can be synthesized by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which itself is obtained by Claisen condensation of ethyl acetate and dimethyl phthalate . The addition of hydroxy and methoxy groups to the indandione structure can be achieved through various organic synthesis techniques, including nucleophilic substitution and electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of 1,3-indandione derivatives often involves large-scale organic synthesis processes. These processes typically use readily available starting materials and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the indandione structure can be reduced to alcohols or methylene groups.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or methylene derivatives.
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- has a wide range of applications in scientific research, including:
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds and participate in electron transfer reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Indandione: The parent compound with a β-diketone structure.
2-Hydroxy-1,3-Indandione: A derivative with a hydroxy group at the 2-position.
2-Methoxy-1,3-Indandione: A derivative with a methoxy group at the 2-position.
Uniqueness
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions compared to its simpler analogs.
Propiedades
Número CAS |
75840-15-2 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H12O5/c1-21-12-8-4-7-11(13(12)17)16(20)14(18)9-5-2-3-6-10(9)15(16)19/h2-8,17,20H,1H3 |
Clave InChI |
PFUWUQLIZHSOJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


